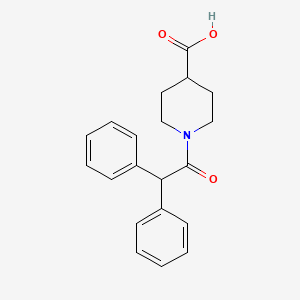

1-(Diphenylacetyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,2-diphenylacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19(21-13-11-17(12-14-21)20(23)24)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBINQPNNMCKXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylacetyl)piperidine-4-carboxylic acid typically involves the acylation of piperidine-4-carboxylic acid with diphenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for 1-(Diphenylacetyl)piperidine-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylacetic acid, while reduction can produce diphenylmethanol derivatives.

Scientific Research Applications

1-(Diphenylacetyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylacetyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diphenylacetyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, which can result in various physiological responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine-4-carboxylic Acid Derivatives

Key Findings:

Substituent Effects on Physicochemical Properties: Diphenylacetyl Group: The bulky, hydrophobic diphenylacetyl group likely reduces aqueous solubility compared to smaller substituents like ethoxycarbonyl or cyclobutylcarbonyl. This could limit bioavailability unless formulated as a salt or prodrug . Cyclobutylcarbonyl vs.

Biological Activity: PDE5 Inhibitors: Derivatives with pyrazolo[4,3-d]pyrimidinyl substituents (Evidences 5,6,12) exhibit specific enzyme inhibition, suggesting that piperidine-4-carboxylic acid scaffolds can be tailored for targeted therapies. The diphenylacetyl variant may lack similar activity due to its non-polar substituent .

Synthetic Accessibility :

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is synthesized using mild bases like NaOH or Na2CO3, indicating straightforward preparation . In contrast, diphenylacetyl incorporation may require more complex acylating agents or protection-deprotection strategies.

Biological Activity

1-(Diphenylacetyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Name: 1-(Diphenylacetyl)piperidine-4-carboxylic acid

Molecular Formula: C18H19NO3

Molecular Weight: 299.35 g/mol

The compound features a piperidine ring substituted with a diphenylacetyl group and a carboxylic acid moiety, which contributes to its biological properties.

The biological activity of 1-(Diphenylacetyl)piperidine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing signal transduction pathways that are critical in pain and inflammation responses.

Biological Activities

1-(Diphenylacetyl)piperidine-4-carboxylic acid exhibits several notable biological activities:

- Anti-inflammatory Activity: Studies indicate that the compound can significantly reduce inflammation markers in vitro and in vivo, demonstrating potential for treating inflammatory diseases.

- Analgesic Effects: The compound has shown promise as an analgesic agent, providing pain relief in animal models through central and peripheral mechanisms.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.

Case Studies and Experimental Data

-

Anti-inflammatory Effects:

- A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with 1-(Diphenylacetyl)piperidine-4-carboxylic acid resulted in a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

-

Analgesic Activity:

- In a controlled trial using a mouse model, administration of the compound led to a notable reduction in pain responses measured by the hot plate test. The results suggest that it may act through opioid receptor pathways.

-

Antimicrobial Testing:

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations lower than those required for traditional antibiotics, indicating its potential utility in treating resistant infections.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Anti-inflammatory | COX inhibition |

| Compound B | Analgesic | Opioid receptor agonism |

| 1-(Diphenylacetyl)piperidine-4-carboxylic acid | Anti-inflammatory, Analgesic | Enzyme inhibition, receptor modulation |

Q & A

Q. What are the standard synthetic protocols for 1-(Diphenylacetyl)piperidine-4-carboxylic acid?

- Methodological Answer: The synthesis typically involves a two-step process: (i) Acetylation : Piperidine-4-carboxylic acid reacts with diphenylacetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions to form the acetylated intermediate. (ii) Purification : The crude product is recrystallized using ethanol or methanol to achieve >95% purity. Reaction conditions (e.g., solvent choice, temperature) significantly impact yield .

Q. How is the compound characterized post-synthesis?

- Methodological Answer: Characterization employs:

- 1H/13C NMR : To confirm structural integrity (e.g., diphenylacetyl proton signals at δ 7.2–7.5 ppm, piperidine ring protons at δ 1.5–3.0 ppm).

- HPLC : For purity assessment (e.g., C18 column, acetonitrile/water gradient).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₁NO₃: 335.15) .

Q. What solubility properties are critical for formulation in biological assays?

- Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or methanol (10–20 mg/mL). For in vitro studies, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity). For in vivo applications, consider prodrug strategies (e.g., esterification) to enhance bioavailability .

Advanced Research Questions

Q. How can low yields during the diphenylacetyl coupling step be addressed?

- Methodological Answer: Optimize by:

- Coupling Agents : Use EDCI/HOBt to activate the carboxyl group of diphenylacetic acid, improving reaction efficiency.

- Stoichiometry : Maintain a 1.2:1 molar ratio (diphenylacetyl chloride:piperidine derivative) to drive the reaction to completion.

- Monitoring : Track progress via TLC (hexane/ethyl acetate 3:1, UV visualization) .

Q. How to resolve discrepancies in neuropharmacological activity data across studies?

- Methodological Answer: Conduct a systematic re-evaluation:

- Assay Conditions : Verify cell line viability (e.g., HEK293 vs. neuronal primary cultures), compound stability (e.g., HPLC post-incubation), and incubation time.

- Orthogonal Assays : Compare results from radioligand binding assays (e.g., σ-receptor affinity) with functional assays (e.g., calcium flux measurements) .

Q. What strategies enhance metabolic stability for in vivo applications?

- Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl rings to reduce oxidative metabolism.

- Prodrug Design : Synthesize methyl or ethyl esters to improve absorption, followed by enzymatic hydrolysis in target tissues.

- Metabolite Identification : Use LC-MS/MS to profile metabolites in liver microsomes and adjust the structure accordingly .

Q. How to design structure-activity relationship (SAR) studies for the diphenylacetyl moiety?

- Methodological Answer:

- Analog Synthesis : Replace phenyl groups with heteroaromatic rings (e.g., pyridine) or vary substituents (e.g., -Cl, -OCH₃) to probe electronic effects.

- Biological Testing : Screen analogs against target receptors (e.g., NMDA or σ receptors) using competitive binding assays.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity in silico .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.